molecular formula C18H23FN4O4S B2954154 N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 1705364-81-3

N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No.: B2954154
CAS No.: 1705364-81-3
M. Wt: 410.46
InChI Key: WADYQHBWCBFYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a synthetic sulfonamide derivative featuring a piperidine core linked to a 1,2,4-oxadiazole ring substituted with a 2-fluorophenyl group. The compound’s structure integrates multiple pharmacophores:

  • 1,2,4-Oxadiazole: Acts as a bioisostere for ester or amide groups, improving metabolic stability.
  • 2-Fluorophenyl substituent: Increases lipophilicity and may enhance target binding via π-π interactions.

Properties

IUPAC Name

N-[2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O4S/c1-22(28(2,25)26)12-17(24)23-9-5-6-13(11-23)10-16-20-18(21-27-16)14-7-3-4-8-15(14)19/h3-4,7-8,13H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADYQHBWCBFYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound that incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure characterized by:

  • 1,2,4-Oxadiazole Ring : This heterocyclic structure is often associated with various pharmacological properties.
  • Piperidine Ring : A six-membered ring that enhances the compound's interaction with biological targets.
  • Methanesulfonamide Group : Known for its role in enhancing solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The oxadiazole derivatives have been shown to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
CompoundIC50 (µM)Cell Line Tested
N-(...methanesulfonamide)0.48 - 0.78MCF7
N-(...methanesulfonamide)0.19 - 5.13HCT116

In vitro studies have demonstrated that certain derivatives can induce apoptosis by increasing caspase activity and altering p53 expression levels .

Antimicrobial Activity

The compound's oxadiazole core is also linked to antimicrobial effects:

  • Activity Spectrum : Studies show that oxadiazole derivatives exhibit potent activity against various bacterial strains, particularly Gram-positive bacteria like Bacillus cereus and Bacillus thuringiensis .
CompoundMinimum Inhibitory Concentration (MIC) (µg/ml)Bacterial Strain
N-(...methanesulfonamide)<10Bacillus cereus
N-(...methanesulfonamide)<20Bacillus thuringiensis

Other Biological Activities

In addition to anticancer and antimicrobial properties, the compound has shown potential in other areas:

  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory properties through COX inhibition pathways .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole-based compounds:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxicity of various oxadiazole derivatives against several cancer cell lines using MTT assays. The results indicated significant growth inhibition at concentrations as low as 25 µM .
  • Antimicrobial Evaluation : In a comparative study using disc diffusion methods, newly synthesized oxadiazole compounds were tested against standard bacterial strains. The results showed substantial antibacterial activity compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide (CAS: 1705375-30-9)

Structural Differences :

  • Substituent on Oxadiazole : Cyclopropyl (C₃H₅) vs. 2-fluorophenyl (C₆H₄F) in the target compound.
  • Molecular Weight : 356.4 g/mol (cyclopropyl analog) vs. ~410.5 g/mol (target compound).
  • Molecular Formula : C₁₅H₂₄N₄O₄S (cyclopropyl) vs. C₁₈H₂₃FN₄O₄S (target).

Key Implications :

  • The cyclopropyl analog’s smaller substituent may improve metabolic stability due to reduced steric hindrance .
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide Dihydrochloride (CAS: 1820717-19-8)

Structural Differences :

  • Functional Group : Carboxamide (CONH₂) vs. methanesulfonamide (SO₂NMe) in the target compound.
  • Ionization State : Dihydrochloride salt (enhanced solubility) vs. free base (likely neutral sulfonamide).

Key Implications :

  • The sulfonamide group in the target compound is more acidic (pKa ~1–2) than the carboxamide (pKa ~8–10), affecting ionization and bioavailability.
  • The dihydrochloride salt form improves water solubility, making the analog more suitable for parenteral formulations .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Cyclopropyl Analog Carboxamide Analog
Molecular Weight ~410.5 g/mol 356.4 g/mol ~350 g/mol (free base)
logP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.0
Solubility (aq.) Low (free base) Moderate High (dihydrochloride salt)
Key Functional Groups Sulfonamide, oxadiazole Sulfonamide, oxadiazole Carboxamide, oxadiazole

Notes:

  • The target compound’s high logP suggests favorable blood-brain barrier penetration but may limit oral bioavailability.
  • The carboxamide analog’s salt form highlights formulation strategies to address solubility challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.